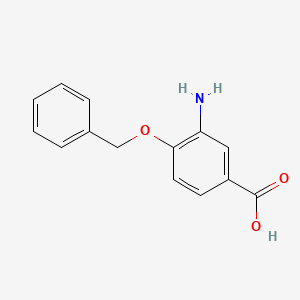

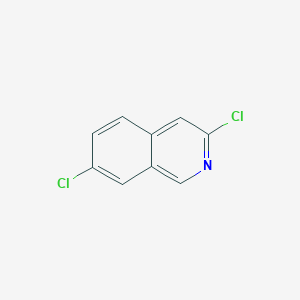

![molecular formula C13H11ClFNO B1321936 3-氯-4-[(2-氟苯基)甲氧基]苯胺 CAS No. 179246-45-8](/img/structure/B1321936.png)

3-氯-4-[(2-氟苯基)甲氧基]苯胺

描述

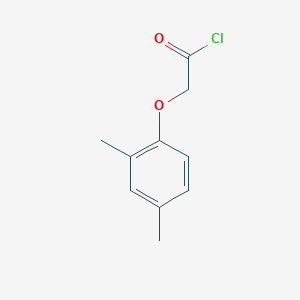

3-Chloro-4-[(2-fluorophenyl)methoxy]aniline is a chemical compound that belongs to the aniline family, which is known for its significance in pharmaceutical applications. The compound features a chloro and a fluoro group attached to the benzene ring, which is further modified with a methoxyphenyl group. This structure is of interest due to its potential use in various chemical reactions and its relevance in the synthesis of biologically active molecules, dyes, and fine chemicals.

Synthesis Analysis

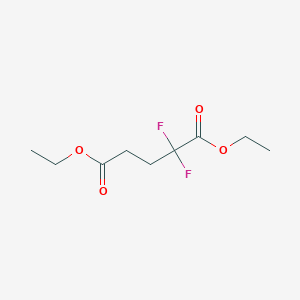

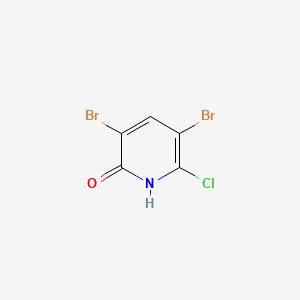

The synthesis of related compounds has been explored in several studies. For instance, a synthesis method for 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline was developed starting from 3,4-dichloronitrobenzene, which underwent high-pressure hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, achieving a 72% yield . Another practical synthesis approach for 3-chloro-4-(3-fluorobenzyloxy)aniline was reported, which involved a condensation reaction followed by reduction, yielding an 82% success rate . These methods highlight the feasibility of synthesizing complex aniline derivatives with high yields and minimal environmental impact.

Molecular Structure Analysis

Theoretical studies have been conducted to understand the structural and spectroscopic properties of aniline derivatives, including those containing chlorine and fluorine atoms. Density functional theory (DFT) calculations were used to predict IR, UV-Visible, Raman, and NMR spectra, providing insights into the molecular structure of these compounds . Additionally, vibrational analysis of similar aniline molecules has been performed experimentally and theoretically to study the effects of substituents on the molecular structure .

Chemical Reactions Analysis

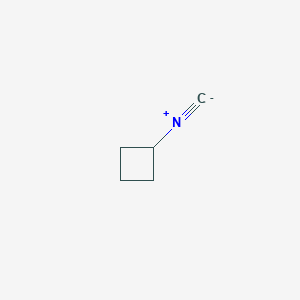

The reactivity of aniline derivatives has been explored through various chemical reactions. For example, a direct reductive amination of a pyrazole-carbaldehyde with 3-chloro-4-fluoroaniline was described, using NaBH4/I2 as a reducing agent under neutral conditions . This reaction showcases the versatility of aniline compounds in forming secondary amines, which are valuable in pharmaceutical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their substituents. The metabolism of 3-chloro-4-fluoro-aniline in animals has been studied, revealing that it is eliminated as various metabolites, including sulphate and acetamide derivatives . This indicates the compound's bioactive potential and its metabolic pathways in biological systems. Theoretical studies also provide data on hyperconjugation interactions, HOMO-LUMO energy gaps, and molecular electrostatic potential surfaces, which are crucial for understanding the reactivity and stability of these molecules .

科学研究应用

荧光猝灭研究

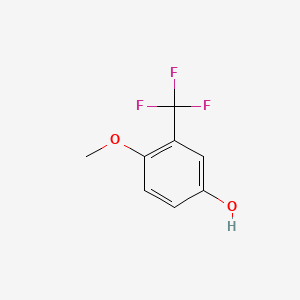

- 硼酸衍生物的荧光猝灭:硼酸衍生物的荧光猝灭,特别是5-氯-2-甲氧基苯基硼酸(5CMPBA)和4-氟-2-甲氧基苯基硼酸(4FMPBA),已在以苯胺为猝灭剂的醇中进行了研究。这项研究提供了对硼酸衍生物行为及其在传感和分析化学中的潜在应用的见解 (Geethanjali 等,2015) (Geethanjali 等,2015)。

合成和化学性质

- 实用合成:已经开发出3-氯-4-(3-氟苄氧基)苯胺的实用合成工艺。由于其鲁棒性和对环境影响最小,此工艺突出了工业生产的潜力 (张清文,2011)。

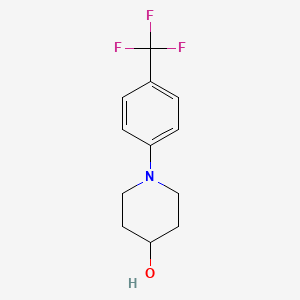

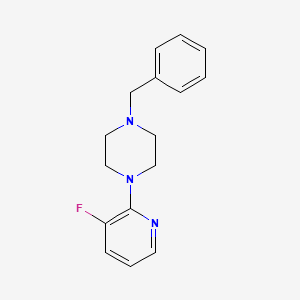

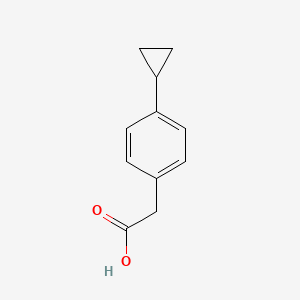

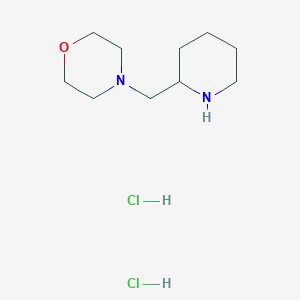

- 类艾派瑞唑分子的合成:类似于艾派瑞唑的分子(包括3-氟-4-(4-苯基哌嗪-1-基)苯胺的衍生物)的合成证明了该化合物在创建具有潜在抗菌特性的生物活性物质方面的多功能性 (Yolal 等,2012)。

光化学和药理学应用

- 光合作用抑制活性:涉及苯胺的甲氧基取代的3-羟基萘-2-甲酰苯胺的研究表明在农业和植物科学中具有潜在应用,特别是在了解光合作用抑制机制方面 (Kos 等,2020)。

- 吡唑啉的药理学评价:使用取代的苯胺合成基于噻唑烷-4-酮衍生物的吡唑啉证明了它们在抗菌活性中的潜力,表明在药物研究中可能应用 (Patel 等,2013)。

属性

IUPAC Name |

3-chloro-4-[(2-fluorophenyl)methoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO/c14-11-7-10(16)5-6-13(11)17-8-9-3-1-2-4-12(9)15/h1-7H,8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGRSRQUIAXQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620663 | |

| Record name | 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-[(2-fluorophenyl)methoxy]aniline | |

CAS RN |

179246-45-8 | |

| Record name | 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。